cis-Ligupurpuroside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Trypsin Inhibition : Meti et al. (2018) investigated the interaction of cis-Ligupurpuroside B with trypsin using spectroscopic, circular dichroism (CD), and molecular docking techniques. They found that this compound can inhibit trypsin activity, suggesting potential pharmacological applications in designing new analogs with effective properties (Meti et al., 2018).

Quantification in Biological Fluids : Chen et al. (2016) developed a high-performance liquid chromatography-tandem mass spectrometric method (HPLC-MS/MS) for determining this compound in rat plasma. This method could be crucial for pharmacokinetic studies and understanding the compound's behavior in biological systems (Chen et al., 2016).

Interaction with Lipase : Ying et al. (2018) explored the interaction of this compound with lipase using multi-spectroscopic and molecular docking methods. Their findings indicated that this compound inhibits lipase activity, which can be valuable for drug design and food industry applications (Ying et al., 2018).

Bioactivities in Tea Leaves : Lu et al. (2022) isolated various glycosides, including this compound, from the leaves of Ligustrum robustum (used as Ku-Ding-Cha) and tested their bioactivities. They found that these compounds displayed strong antioxidative activities, suggesting potential health benefits in treating obesity and diabetes (Lu et al., 2022).

Antioxidative Activities : Wong et al. (2001) studied the antioxidative activities of phenylethanoid glycosides, including this compound, from Ligustrum purpurascens. They found these glycosides effective in preventing oxidation in human low-density lipoprotein (LDL), indicating their potential as antioxidants in beverages like bitter tea (Wong et al., 2001).

Biosynthesis Study : Yang et al. (2021) characterized glycosyltransferases involved in the biosynthesis of this compound in Ligustrum robustum. Their study provides insights into the enzymatic pathways involved in the formation of this compound, which is essential for understanding its natural production (Yang et al., 2021).

Safety and Hazards

When handling cis-Ligupurpuroside B, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : cis-Ligupurpuroside B is typically extracted from the dried plant material of Ligustrum lucidum. The process involves crushing the plant material, extracting it with a suitable solvent such as ethanol, filtering, concentrating, and crystallizing to obtain this compound with higher purity .

Industrial Production Methods: : Industrial production methods for this compound are not well-documented in the literature. the extraction process from plant materials can be scaled up for industrial purposes, involving large-scale solvent extraction, filtration, and crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions: : cis-Ligupurpuroside B undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit antioxidative activities, which suggests its involvement in redox reactions .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions are not extensively detailed in the literature.

Major Products Formed: : The major products formed from the reactions of cis-Ligupurpuros

Propiedades

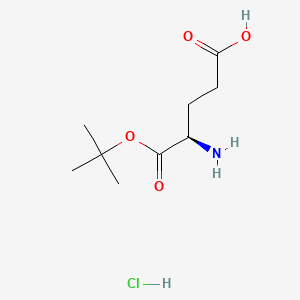

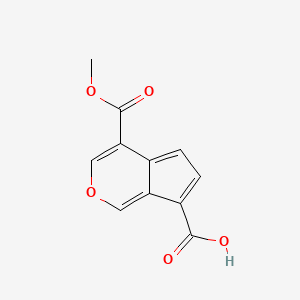

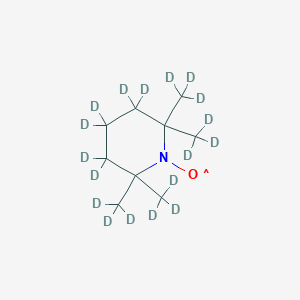

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7-/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUMFJHHCJMAHD-ZJMCPLFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C\C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, trans- (9CI)](/img/no-structure.png)

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)